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Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, but the efficiency of
generating desired edits can be variable. A significant challenge is the isolation of successfully
edited cells from a large population of unedited cells. Co-targeting strategies provide a robust
solution for enriching these rare editing events. This document details a positive selection
strategy that utilizes the purine analog 6-thioguanine (6-TG) by co-targeting the Hypoxanthine
Phosphoribosyltransferase 1 (HPRT1 or HPRT) gene. Disruption of the HPRT gene confers
resistance to 6-TG, allowing for the selective survival and enrichment of cells that have likely
also been successfully edited at a second gene of interest.[1][2]

Principle of the Method

The HPRT enzyme plays a key role in the purine salvage pathway, converting hypoxanthine
and guanine into their respective mononucleotides.[3] Cells with a functional HPRT enzyme
(HPRT+) are sensitive to 6-thioguanine. HPRT metabolizes 6-TG into cytotoxic thioguanine
nucleotides (e.g., 6-thioguanine triphosphate, 6-TGTP).[4] The incorporation of these analogs
into DNA during replication triggers a DNA mismatch repair (MMR) response, leading to cell
cycle arrest and apoptosis.

By using CRISPR-Cas9 to introduce a loss-of-function mutation in the HPRT gene, cells
become HPRT-deficient (HPRT-). These cells are unable to metabolize 6-TG and are therefore
resistant to its cytotoxic effects. The core strategy involves the simultaneous delivery of two
guide RNAs (gRNAS) to a cell population: one targeting HPRT and another targeting a second
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gene of interest (GOI). Cells that are successfully transfected and undergo active CRISPR
editing are more likely to be edited at both loci. Subsequent treatment of the cell population
with 6-TG eliminates unedited cells, thereby enriching the population for cells with a disrupted
HPRT gene and, consequently, a higher probability of edits at the GOI.

This method is effective in various human cell lines, including HCT116 and U20S, and
provides a simple, scalable approach to enrich for gene targeting events.

Mechanism of 6-Thioguanine Selection

The diagram below illustrates the biochemical pathway of 6-thioguanine in both wild-type
(HPRT+) and HPRT-knockout (HPRT-) cells.
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Caption: Mechanism of 6-thioguanine action and resistance.

Quantitative Data Summary
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The HPRT co-targeting strategy significantly enriches for cells with edits in the gene of interest.
The table below summarizes representative data from studies using this method.

Target ] 6-TG Enrichment/Ed
Cell Line . . o Reference
GenelLocus Concentration iting Efficiency

Dramatic

enrichment in 6-

TG resistant
AAVS1 HCT116 10 pg/mL )

colonies

compared to

background.

50% (7 out of 14)

of resistant
Trex1 HCT116 10 pg/mL clones had an

insertion at the

target site.

Clear alterations
at the target

Exol HCT116 10 pg/mL locus observed
in the 6-TG

resistant pool.

Transduced cells

showed a
HPRTL1 (self- HT1080 & significantly
. 10 uM
selection) HEK293 enhanced
survivability
phenotype.

Experimental Protocols
Overall Experimental Workflow

The general workflow for the HPRT co-targeting strategy is outlined below. It involves co-
transfection of gRNAS, selection with 6-thioguanine, and subsequent analysis of the enriched
cell population.
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Start: Seed Cells

Co-transfect Plasmids:
1. Cas9
2. gRNA-HPRT
3. gRNA-GOI

Incubate (e.g., 3 days)
for Expression and Editing

Add 6-Thioguanine (6-TG)
to Culture Medium

Incubate (e.g., 10 days)
with 6-TG Medium Changes

Successful
Co-targeting

Resistant Colonies Form No/Few Colonies Form

Troubleshoot:
- Check gRNA-GOI efficiency
- Consider GOI essentiality

Isolate Colonies and Expand Clones
Analyze GOI for Edits
(e.g., PCR, Sequencing)

End: Edited Cell Clones
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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